molecular formula C10H20N2O2 B582375 tert-Butyl (3-ethylazetidin-3-yl)carbamate CAS No. 1205749-14-9

tert-Butyl (3-ethylazetidin-3-yl)carbamate

Cat. No.: B582375
CAS No.: 1205749-14-9
M. Wt: 200.282
InChI Key: SLINLQRBGQBQHK-UHFFFAOYSA-N
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Description

tert-Butyl (3-ethylazetidin-3-yl)carbamate is a chemical building block of significant interest in pharmaceutical research and drug discovery. Its structure incorporates both a rigid, three-membered azetidine ring and a tert-butoxycarbonyl (Boc) protected amine . The azetidine motif is a prominent scaffold in medicinal chemistry, recognized for its presence in compounds with a diverse range of pharmacological activities, including antibiotic, anti-inflammatory, anti-malarial, and antitumor properties . The carbamate group, particularly the Boc protecting group, is a critical functional handle in organic synthesis that provides excellent chemical and proteolytic stability, facilitates the penetration of cell membranes, and can be cleanly removed under mild acidic conditions to reveal the free amine for further derivatization . This combination of features makes this compound a valuable intermediate for constructing more complex molecules. Researchers utilize this compound as a synthon in the development of protease inhibitors, enzyme inhibitors, and other biologically active targets, leveraging its ability to improve the pharmacokinetic properties and metabolic stability of lead compounds . Its primary research value lies in its application as a versatile precursor for the synthesis of novel therapeutic agents.

Properties

IUPAC Name

tert-butyl N-(3-ethylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLINLQRBGQBQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856661
Record name tert-Butyl (3-ethylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-14-9
Record name tert-Butyl (3-ethylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-ethylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethylazetidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+3-ethylazetidinetert-Butyl (3-ethylazetidin-3-yl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{3-ethylazetidine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-ethylazetidine→tert-Butyl (3-ethylazetidin-3-yl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (3-ethylazetidin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-ethylazetidine and tert-butyl alcohol.

    Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products Formed:

    Substitution: Various substituted azetidines.

    Hydrolysis: 3-ethylazetidine and tert-butyl alcohol.

    Deprotection: Free amine (3-ethylazetidine).

Scientific Research Applications

Chemistry: tert-Butyl (3-ethylazetidin-3-yl)carbamate is used as a protecting group in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from the amine group.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require the protection of amine groups during synthesis.

Industry: In the chemical industry, this compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The primary mechanism of action for tert-Butyl (3-ethylazetidin-3-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. When the protecting group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Substituent Effects on the Azetidine Ring

The nature of substituents on the azetidine ring critically influences physicochemical properties and biological interactions.

Compound Substituent Key Properties Reference
tert-Butyl (3-ethylazetidin-3-yl)carbamate Ethyl (C₂H₅) Moderate steric hindrance; lipophilic
tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride Methyl (CH₃) Reduced steric bulk; higher solubility
tert-Butyl ((3-ethylazetidin-3-yl)methyl)carbamate Ethyl + methylene linker Increased flexibility; altered reactivity
  • Ethyl vs. Methyl Groups : The ethyl substituent in the target compound introduces greater steric hindrance and lipophilicity compared to the methyl analog. This may reduce metabolic clearance but could also lower aqueous solubility .

Ring Size Variations: Azetidine vs. Pyrrolidine

Replacing the azetidine ring with a five-membered pyrrolidine ring alters conformational flexibility and hydrogen-bonding capacity.

Compound Ring Size Key Features Reference
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 5-membered Enhanced flexibility; hydroxyl group for H-bonding
This compound 4-membered Higher ring strain; rigid geometry
  • Azetidine : The four-membered ring imposes significant strain, favoring specific binding conformations in enzyme-active sites. However, this strain may increase synthetic complexity .
  • Pyrrolidine : The five-membered ring reduces strain, improving synthetic accessibility. Hydroxyl substituents (e.g., in pyrrolidine derivatives) enhance solubility and enable hydrogen bonding, which is absent in the target compound .

Functional Group Modifications

The presence of hydroxyl, oxo, or salt forms influences stability and biological activity.

Compound Functional Group Impact Reference
tert-Butyl 3-hydroxyazetidine-1-carboxylate Hydroxyl (OH) Increased polarity; susceptibility to oxidation
tert-Butyl (3-oxocyclopentyl)carbamate Oxo (C=O) Electrophilic reactivity; metabolic instability
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Oxalate salt Improved crystallinity; enhanced solubility
  • For example, oxo groups may participate in unwanted Schiff base formation .
  • Salt Forms : Oxalate salts (e.g., in ) enhance crystallinity and solubility, critical for formulation development .

Biological Activity

tert-Butyl (3-ethylazetidin-3-yl)carbamate is an organic compound featuring a unique azetidine structure combined with a tert-butyl carbamate moiety. Its molecular formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, and it has garnered attention in medicinal chemistry for its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, mechanism of action, and potential applications in drug development.

  • Molecular Weight : 214.30 g/mol
  • Structure : The compound contains an azetidine ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring facilitates hydrogen bonding and hydrophobic interactions, which can modulate the activity of various proteins. Additionally, the compound may function as a prodrug, undergoing metabolic activation to release active metabolites that exert biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It can bind to active sites on enzymes, altering their activity and potentially leading to therapeutic effects.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound, with studies indicating its effectiveness against various human carcinoma cell lines .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionModulates enzyme activity; potential therapeutic applications
Antimicrobial ActivityExhibits antimicrobial properties against specific pathogens
Anticancer ActivityShows cytotoxic effects on human carcinoma cell lines

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on several human carcinoma cell lines. The results indicated significant inhibition of cell proliferation, suggesting that the compound may interfere with cellular mechanisms essential for cancer cell survival. This opens avenues for further research into its use as a chemotherapeutic agent .

Synthesis and Applications

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for biological testing. Its applications extend beyond basic research; it serves as a building block in the synthesis of more complex bioactive molecules, making it valuable in pharmaceutical development.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (3-ethylazetidin-3-yl)carbamate, and how do reaction conditions influence yield and purity?

The compound is synthesized via carbamate formation between 3-ethylazetidin-3-amine and tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere. Low temperatures (0–5°C) minimize side reactions like hydrolysis or over-alkylation. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water) achieves >95% purity . Reaction optimization studies suggest that stoichiometric control of tert-butyl chloroformate (1.1–1.2 eq) and slow addition rates reduce dimerization byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Signals for the tert-butyl group (singlet at ~1.4 ppm) and azetidine ring protons (multiplet at 3.0–3.5 ppm). Ethyl substituents show triplets near 1.2–1.5 ppm (CH₂) and 0.9–1.1 ppm (CH₃) .
  • ¹³C NMR : Carbamate carbonyl at ~155 ppm and tert-butyl quaternary carbon at ~28 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H⁺] at m/z ≈ 229) and fragmentation patterns (loss of CO₂ and tert-butyl group) .

Q. How does the steric and electronic environment of the 3-ethylazetidine moiety influence the compound’s stability in solution?

The ethyl group introduces steric hindrance, slowing hydrolysis of the carbamate under acidic/basic conditions. Stability studies (HPLC monitoring) show <10% degradation in neutral aqueous solutions over 24 hours but rapid decomposition at pH <2 or >10. Ethyl’s electron-donating effect stabilizes the azetidine ring against ring-opening reactions, as confirmed by comparative studies with unsubstituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for tert-Butyl carbamate derivatives, particularly regarding hydrogen-bonding patterns?

Discrepancies in hydrogen-bonding networks (e.g., carbamate NH∙∙∙O interactions vs. C–H∙∙∙O weak bonds) require rigorous analysis via SHELX refinement . Graph-set analysis (as per Etter’s methodology) distinguishes intramolecular vs. intermolecular interactions. For ambiguous cases, variable-temperature XRD or neutron diffraction clarifies thermal motion effects . For example, in related azetidine carbamates, NH∙∙∙O bonds dominate in polar solvents, while C–H∙∙∙O patterns emerge in apolar media .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the carbamate carbonyl. Ethyl substitution lowers the activation energy for azetidine ring-opening by ~5 kcal/mol compared to methyl analogs due to increased ring strain. Molecular electrostatic potential maps identify electrophilic hotspots (e.g., carbamate carbonyl carbon) .

Q. What experimental approaches validate the compound’s interaction with biological targets, such as enzymes or receptors, while avoiding false positives from carbamate hydrolysis?

Use stable isotope-labeled analogs (e.g., ¹³C-carbamate) to track intact compound binding via NMR or LC-MS. Competitive binding assays under inert atmospheres (to prevent CO₂ release) and protease inhibitors (to block enzymatic hydrolysis) reduce artifacts. For example, studies on similar carbamates confirmed target engagement via Surface Plasmon Resonance (SPR) with <5% hydrolysis over 6 hours .

Q. How do researchers address discrepancies in bioactivity data between enantiomers of tert-Butyl carbamate derivatives?

Chiral separation (e.g., chiral HPLC with amylose columns) isolates enantiomers for independent testing. Pharmacokinetic studies in vitro (microsomal stability) and in vivo (plasma half-life) reveal stereospecific metabolic pathways. For example, (R)-enantiomers of related azetidine carbamates showed 3-fold higher CYP3A4 affinity than (S)-forms, explaining divergent bioactivity .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) for yield maximization .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond lengths/angles .
  • Contradiction Resolution : Apply multivariate statistical analysis (e.g., PCA) to disentangle solvent effects from intrinsic reactivity trends .

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